1-Cyclopropanecarbonyl-4-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential applications in pharmacology, particularly in the modulation of opioid receptors. Its structure features a cyclopropanecarbonyl group attached to a phenylpiperidine backbone, which contributes to its unique chemical properties.
The compound falls under the category of synthetic organic compounds and is primarily classified as a piperidine derivative. Piperidine compounds are widely studied due to their biological significance, including their roles in various therapeutic areas such as analgesia and neurological disorders. The structural characteristics of 1-Cyclopropanecarbonyl-4-phenylpiperidine make it a candidate for further research in medicinal chemistry.
The synthesis of 1-Cyclopropanecarbonyl-4-phenylpiperidine typically involves several key steps:
For example, one synthetic route involves reacting N-phenethyl-4-piperidone with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine, resulting in high yields of the desired compound .
The molecular formula for 1-Cyclopropanecarbonyl-4-phenylpiperidine is with a molecular weight of approximately 215.29 g/mol. The structure consists of:
The stereochemistry around the cyclopropane and piperidine rings can influence the compound's biological activity significantly.
1-Cyclopropanecarbonyl-4-phenylpiperidine can participate in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in drug development.
The mechanism of action for 1-Cyclopropanecarbonyl-4-phenylpiperidine primarily involves its interaction with opioid receptors, especially the delta opioid receptor (DOR). The binding affinity and efficacy at these receptors can be influenced by:
Studies indicate that modifications to similar piperidine derivatives can lead to significant changes in their pharmacological profiles, affecting pain modulation and other neurochemical pathways .
1-Cyclopropanecarbonyl-4-phenylpiperidine exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity associated with the carbonyl group.
1-Cyclopropanecarbonyl-4-phenylpiperidine has potential applications in various scientific fields:
Research continues into optimizing its structure for enhanced efficacy and safety profiles, making it an interesting subject for ongoing studies in medicinal chemistry.
1-Cyclopropanecarbonyl-4-phenylpiperidine represents a structurally optimized piperidine derivative of significant interest in contemporary analgesic drug discovery. This compound integrates two pharmacophoric elements: the 4-phenylpiperidine scaffold, historically associated with opioid receptor activity, and the cyclopropanecarbonyl moiety, which modulates receptor binding kinetics and metabolic stability. Its molecular formula (C₁₅H₁₉NO) positions it within a chemical space balancing lipophilicity and structural complexity, favorable for central nervous system (CNS) penetration. The piperidine nitrogen's acylation with a cyclopropane group distinguishes it from classical N-alkyl piperidine opioids, potentially conferring unique pharmacological profiles by altering receptor interaction dynamics. This molecular architecture exemplifies rational drug design strategies aimed at refining the efficacy and safety of synthetic analgesics [2] [5].
Table 1: Core Structural Features of 1-Cyclopropanecarbonyl-4-phenylpiperidine
Structural Component | Chemical Feature | Potential Pharmacological Role |
---|---|---|
4-Phenylpiperidine core | Aromatic ring at C4 position | μ-Opioid receptor binding affinity |
Cyclopropanecarbonyl group | N-linked carbonyl with strained ring | Bioactivity modulation, metabolic stability |
Piperidine nitrogen | Tertiary amine (acylated) | Altered receptor interaction vs. alkylated analogs |
The 4-phenylpiperidine substructure serves as a critical pharmacophore in synthetic opioid analgesics, enabling potent interaction with the μ-opioid receptor (MOP) through precise three-dimensional orientation of key binding elements. This scaffold mimics the tyrosine-phenolic ring and basic nitrogen features of endogenous enkephalins and exogenous morphinans. In fentanyl-class analgesics, the protonated piperidine nitrogen forms a salt bridge with aspartate residue Asp147 in the MOP receptor's transmembrane binding pocket, while the C4-phenyl group occupies a hydrophobic accessory site, enhancing affinity and selectivity [4] [8].
Structure-activity relationship (SAR) studies demonstrate that substituents on the piperidine phenyl ring profoundly influence opioid receptor selectivity and efficacy. For example, 4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine derivatives exhibit analgesic potency exceeding morphine by orders of magnitude, attributable to optimized hydrophobic interactions within receptor subpockets [1]. The conformational rigidity of the 4-phenylpiperidine scaffold—where the aryl ring prefers an equatorial orientation—facilitates optimal receptor docking, a feature exploited in the design of ultrashort-acting anesthetics like remifentanil [4].
Table 2: Pharmacophoric Influence of 4-Phenylpiperidine in Selected Opioid Analgesics
Compound Class | Key Structural Variation | Receptor Activity | Functional Outcome |
---|---|---|---|
Fentanyl (parent) | N-phenethyl-4-phenylpiperidine | MOP agonist | High potency, respiratory depression |
4-Heteroaryl derivatives | 4-(thiazolyl)piperidine | MOP partial agonist | Improved cardiovascular stability |
1-Cyclopropanecarbonyl derivative | N-acyl vs. N-alkyl | Altered MOP efficacy* | Potential for reduced side effects |
The cyclopropanecarbonyl group appended to the piperidine nitrogen represents a strategic departure from conventional N-alkyl or N-arylalkyl opioid analogs. This modification replaces the basic tertiary amine—classically considered essential for opioid activity—with a non-basic amide, fundamentally altering the compound's electronic profile and receptor binding mechanism. Computational analyses indicate that the strained cyclopropane ring induces torsional constraint and electron density redistribution across the carbonyl bond, potentially enabling novel interactions within the orthosteric or allosteric sites of opioid receptors [2] [7].
Sterically, the cyclopropanecarbonyl moiety occupies an intermediate volume between small alkyl groups (e.g., methyl) and bulky arylalkyl chains (e.g., phenethyl). This size modulation may fine-tune receptor activation efficacy, as evidenced by studies on structurally related compounds where N-acyl substituents shifted functionality from full agonists to partial agonists or antagonists. For instance, in naltrindole derivatives, cyclopropanecarbonylation converted a δ-opioid receptor (DOP) antagonist into a potent inverse agonist (SYK-623), underscoring the functional plasticity imparted by such groups [6]. Electronic effects are equally consequential: the carbonyl oxygen may serve as a hydrogen bond acceptor, substituting for interactions typically mediated by the protonated amine in classical opioids. This property could explain the retention of bioactivity despite the absence of a cationic center, analogous to salvinorin A's non-nitrogenous KOR agonism [6].
Table 3: Comparative Bioactivity Modulation by N-Substituents in Piperidine Analgesics
N-Substituent Type | Representative Group | Electronic Effect | Functional Consequences |
---|---|---|---|
Alkyl (e.g., methyl) | –CH₃ | Basic nitrogen (pKa ~9) | Full agonist activity (e.g., morphine) |
Arylalkyl (e.g., phenethyl) | –CH₂CH₂C₆H₅ | Basic nitrogen | High potency, side effects (e.g., fentanyl) |
Cyclopropanecarbonyl | –C(=O)C₃H₅ | Non-basic amide (pKa <0) | Modified efficacy profile (e.g., SYK-623 analogs) |
Heteroarylcarbonyl | –C(=O)thiazole | Non-basic | Tailored receptor subtype selectivity |
The therapeutic evolution of piperidine-centric analgesics commenced with the serendipitous discovery of pethidine (meperidine) in 1939 as the first fully synthetic opioid. This breakthrough demonstrated that the 4-phenylpiperidine nucleus could replicate morphine's analgesic effects, catalyzing systematic exploration of N-phenethyl derivatives. Janssen Pharmaceuticals' development of fentanyl in 1960 marked a pivotal advancement, leveraging the 4-phenylpiperidine scaffold to achieve ~100-fold greater MOP receptor affinity than morphine. Subsequent generations—including alfentanil (1976), sufentanil (1981), and remifentanil (1996)—employed strategic modifications to the piperidine N-substituent and C4 aryl group to modulate potency, onset time, and duration of action, addressing limitations in surgical anesthesia control [1] [4].
The 1980s-1990s witnessed targeted diversification beyond N-alkylation, including the introduction of heterocyclic and carbonyl-containing N-substituents. Seminal work on 4-phenyl- and 4-heteroaryl-4-anilidopiperidines demonstrated that compounds like 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine (compound 48) exhibited not only high analgesic potency but also rapid motor coordination recovery and enhanced respiratory safety compared to fentanyl. This period established the feasibility of N-acylated piperidines as viable anesthetic candidates [1]. The incorporation of cyclopropanecarbonyl—exemplified in patents such as US10508083B2—represents a contemporary innovation aimed at exploiting steric constraint and metabolic stability. The cyclopropane ring's resistance to oxidative metabolism may prolong therapeutic effects, while its unique geometry potentially reduces off-target interactions responsible for adverse effects in traditional opioids [5].
Table 4: Milestones in Piperidine-Based Analgesic Development
Era | Key Compound(s) | Structural Innovations | Therapeutic Advancements |
---|---|---|---|
1930s-1940s | Pethidine | 4-Phenylpiperidine core | First synthetic opioid |
1960s | Fentanyl | N-phenethyl substitution | Ultrahigh potency |
1970s-1990s | Alfentanil, Sufentanil | Ester/ether N-substituents; thienyl analogs | Improved pharmacokinetic control |
1990s-Present | Remifentanil, Cyclopropanecarbonyl derivatives | Carboxylate esters; strained N-acyl groups | Rapid metabolism; potential for reduced side effects |
The integration of the cyclopropanecarbonyl group onto the 4-phenylpiperidine scaffold epitomizes the iterative refinement of opioid analgesics. This molecular hybrid capitalizes on the validated pharmacophoric contribution of the phenylpiperidine core while introducing novel ligand-receptor interaction paradigms through sterically constrained acylation. Future directions include elucidating precise binding modes via cryo-EM and advancing these derivatives toward clinical evaluation for specialized anesthetic applications [1] [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: